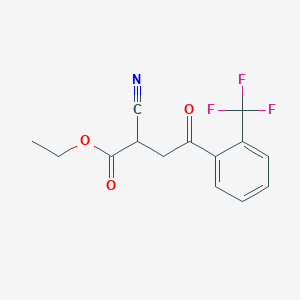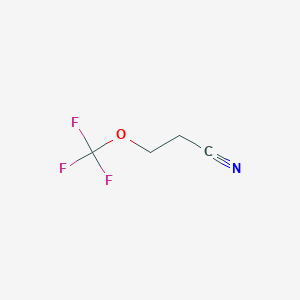
4-Bromo-2,6-dimethylbiphenyl
Descripción general
Descripción
4-Bromo-2,6-dimethylbiphenyl is an organic compound with the molecular formula C14H13Br. It is a derivative of biphenyl, where two methyl groups and one bromine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethylbiphenyl typically involves the bromination of 2,6-dimethylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is typically conducted in a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to facilitate the dissolution of reactants and improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,6-dimethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylbiphenyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 4-substituted-2,6-dimethylbiphenyl derivatives.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbiphenyl.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of biological processes and interactions due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-dimethylbiphenyl involves its interaction with specific molecular targets. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In biological studies, its bromine and methyl groups may influence its binding affinity and reactivity with biological macromolecules .
Comparación Con Compuestos Similares
4-Bromo-2,6-dimethylphenol: Similar structure but with a hydroxyl group instead of a second phenyl ring.
4-Bromo-2,6-dimethylaniline: Similar structure but with an amino group instead of a second phenyl ring.
Uniqueness: 4-Bromo-2,6-dimethylbiphenyl is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. Its specific substitution pattern allows for selective reactions and applications that are not possible with other similar compounds .
Propiedades
IUPAC Name |
5-bromo-1,3-dimethyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDJJXYAKGOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)





